Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a chlorosulfonyl ethyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The tert-butyl carbamate (Boc) group provides steric protection for the azetidine nitrogen, while the chlorosulfonyl moiety introduces reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions. Its structural uniqueness lies in the combination of a strained four-membered azetidine ring and the electron-withdrawing chlorosulfonyl group, which influences both its physical properties and chemical behavior.
Properties
IUPAC Name |
tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-8(7-12)4-5-17(11,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOYDDXQKVPSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced through the reaction of the azetidine derivative with chlorosulfonic acid or its derivatives.
Protection of the Carboxylate Group: The carboxylate group is often protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.
Oxidation and Reduction Reactions: The azetidine ring can be subjected to oxidation and reduction reactions to modify its chemical properties.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Mechanism of Action
The mechanism by which tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The azetidine ring can also interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Reactivity : The chlorosulfonylethyl group (SO₂Cl) is significantly more reactive than bromoethyl or ethoxy-oxoethyl groups, enabling sulfonamide bond formation. In contrast, bromoethyl derivatives (e.g., CAS 1420859-80-8) undergo SN2 reactions but with slower kinetics .
- Polarity : The chlorosulfonyl group increases polarity (higher TPSA) compared to ethoxy-oxoethyl (55.4 Ų vs. 38.3 Ų for bromoethyl), impacting solubility and bioavailability.
- Synthetic Utility: Cyanomethyl derivatives (e.g., from ) are tailored for nitrile-specific reactions, while boronate-containing analogs (e.g., ’s Compound 3) facilitate Suzuki-Miyaura couplings .
Physicochemical Properties
- LogP : Chlorosulfonylethyl derivatives are expected to have lower LogP (more hydrophilic) than bromoethyl (LogP 1.76) or ethoxy-oxoethyl (LogP 1.25) analogs due to the polar SO₂Cl group.
- TPSA : Chlorosulfonylethyl’s TPSA (~90–100 Ų) exceeds that of most analogs, enhancing water solubility but reducing membrane permeability.
- Thermal Stability : The electron-withdrawing SO₂Cl group may reduce thermal stability compared to esters or ethers.
Biological Activity
Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₄ClNO₄S
- Molecular Weight : 255.72 g/mol
- CAS Number : 1310732-18-3
Structure
The compound features an azetidine ring, which contributes to its biological activity. The presence of a chlorosulfonyl group is particularly notable for its potential reactivity and interaction with biological targets.
This compound exhibits biological activity primarily through its interaction with various molecular targets. The chlorosulfonyl group can facilitate nucleophilic attack by biological molecules, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. Studies have shown that the azetidine ring can enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
Table 1: Antimicrobial Activity Data
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: In Vitro Analysis
In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at concentrations above 10 µM.
- Apoptosis Induction : Increased levels of cleaved caspase-3 were observed, indicating activation of apoptotic pathways.
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the toxicity profile. Toxicological assessments indicate that the compound exhibits moderate toxicity at high concentrations, necessitating careful dosage regulation in therapeutic applications.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate, and what reaction conditions are critical for high yields?
The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring. A common approach includes sulfonylation of the azetidine intermediate using chlorosulfonyl ethyl reagents. Key conditions include maintaining low temperatures (0–20°C) to minimize side reactions, as demonstrated in analogous syntheses using dichloromethane as a solvent with DMAP and triethylamine as catalysts . For intermediates like tert-butyl 3-hydroxylazetidine-1-carboxylate, protection/deprotection strategies (e.g., Boc groups) are critical to preserve reactive sites during sulfonylation .
Q. How can researchers characterize the structural integrity of this compound?
Characterization relies on spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm the azetidine backbone and sulfonylethyl substituent.
- Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as applied to structurally related azetidine carboxylates .
- FT-IR : To identify functional groups like the carbonyl (C=O) of the Boc group and sulfonyl (S=O) stretches .
Q. What are the stability considerations for this compound under different storage conditions?
The compound is sensitive to moisture and heat due to the reactive chlorosulfonyl group. Storage recommendations include:
- Temperature : –20°C under inert gas (argon/nitrogen).
- Light : Protect from UV exposure to prevent decomposition.
- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Stability data for similar sulfonylated azetidines suggest a shelf life of 6–12 months under optimal conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound while minimizing impurities?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature, catalyst loading, and solvent polarity to identify robust parameters. For example, flow-chemistry approaches (e.g., continuous stirred-tank reactors) enhance reproducibility for oxidation-sensitive intermediates .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR or HPLC to monitor reaction progress and impurity formation in real time .
- Purification : Chromatography (flash or preparative HPLC) with gradients tailored to separate sulfonylated byproducts .
Q. How can researchers resolve contradictions in reported reactivity data for sulfonylated azetidines?
Contradictions often arise from differences in substituent effects or solvent polarity. For example:
- Steric Effects : Bulky tert-butyl groups may shield the azetidine ring, reducing nucleophilic reactivity compared to unsubstituted analogs.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group electrophilicity, accelerating reactions like nucleophilic substitutions. Cross-validation using kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) can clarify mechanistic discrepancies .
Q. What advanced analytical techniques are required to assess the compound’s reactivity in complex reaction systems?
- LC-MS/MS : To track degradation products or reactive intermediates in multi-step syntheses.
- Reactivity Profiling : Use electrophilicity indices (ω) calculated via DFT to predict sites of nucleophilic attack on the sulfonylethyl group .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities in supramolecular or catalytic applications .
Q. How does the chlorosulfonyl group influence the compound’s applications in medicinal chemistry or materials science?
The chlorosulfonyl moiety enables:
- Bioconjugation : Selective reactions with amines or thiols in protein/polymer functionalization.
- Coordination Chemistry : Potential as a ligand precursor for metal-organic frameworks (MOFs) via sulfonate-metal interactions.
- Polymer Crosslinking : As a reactive handle in stimuli-responsive materials. Recent studies on sulfonated azetidines highlight their utility in pH-sensitive drug delivery systems .
Methodological Notes
- Synthetic References : Prioritize protocols from peer-reviewed journals (e.g., Journal of Flow Chemistry) over commercial databases .
- Safety Protocols : Adhere to guidelines for handling chlorosulfonyl compounds, including fume hood use and PPE (gloves, goggles) .
- Data Validation : Cross-check spectral data with PubChem or CAS entries to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
